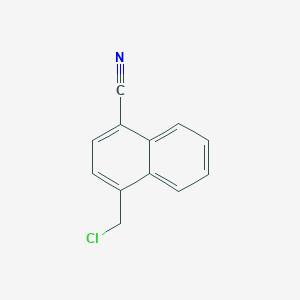

Chloro-(4-cyano-1-naphthyl)methane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

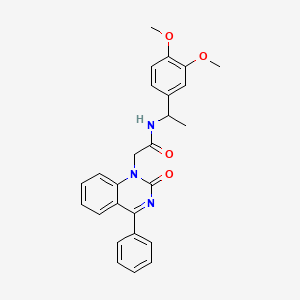

Chloro-(4-cyano-1-naphthyl)methane is a chemical compound with the molecular formula C12H8ClN . It is a complex organic compound that can be used in various chemical reactions .

Synthesis Analysis

The synthesis of Chloro-(4-cyano-1-naphthyl)methane could involve several steps. One possible method is the catalytic protodeboronation of pinacol boronic esters . Another approach involves the formation of C-CN bonds, which is a common strategy in diverse chemical reactions . The synthesis process could also involve the use of non-toxic cyanide sources and cyanating agents .Molecular Structure Analysis

The molecular structure of Chloro-(4-cyano-1-naphthyl)methane is determined by its molecular formula, C12H8ClN . Detailed structural analysis would require more specific information or advanced analytical techniques .Chemical Reactions Analysis

Chloro-(4-cyano-1-naphthyl)methane can participate in various chemical reactions. For instance, it can undergo C-CN bond formation, a common strategy in diverse chemical reactions . It can also be involved in reactions with non-toxic cyanide sources and cyanating agents .Applications De Recherche Scientifique

Catalytic Applications

- Methane Conversion : One key application area is in the catalytic conversion of methane to benzene and naphthalene, utilizing catalysts such as Mo/HZSM-5. The process involves the direct conversion of methane, highlighting the catalyst's efficiency in transforming methane to higher aromatic hydrocarbons under certain conditions, pointing towards applications in energy and chemical feedstock production (Liu et al., 1999).

Environmental Implications

- Pollutant Degradation : Research on methane monooxygenase from Methylosinus trichosporium OB3b shows its capability to oxidize chlorinated, fluorinated, and brominated alkenes, including trichloroethylene (TCE), a groundwater contaminant. This highlights its potential in environmental remediation applications (Fox et al., 1990).

Material Science

- Metal-Organic Frameworks (MOFs) : Research into the adsorption of chlorinated methanes in MOFs, such as Ni2(ndc)2(dabco), demonstrates the significance of London dispersion interactions in host-guest chemistry, influencing the development of materials for gas storage and separation applications (Melix et al., 2020).

Energy and Fuels

- Synthesis Gas to Olefins : Cobalt carbide nanoprisms have shown promise in catalyzing the Fischer-Tropsch to olefins (FTO) process, offering a pathway to produce lower olefins from syngas with minimal methane byproduct. This is critical for the sustainable production of basic chemical building blocks from alternative feedstocks such as coal, biomass, and natural gas (Zhong et al., 2016).

Safety And Hazards

Orientations Futures

The future research directions for Chloro-(4-cyano-1-naphthyl)methane could involve exploring new synthesis methods, studying its reactivity in different chemical reactions, and investigating its potential applications in various fields . Further studies could also focus on improving the safety and environmental impact of its production and use .

Propriétés

IUPAC Name |

4-(chloromethyl)naphthalene-1-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClN/c13-7-9-5-6-10(8-14)12-4-2-1-3-11(9)12/h1-6H,7H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZDJWIIALQYVQU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=CC=C(C2=C1)CCl)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Chloro-(4-cyano-1-naphthyl)methane | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[(4-Chlorophenyl)-methyl-oxo-lambda6-sulfanylidene]amino]acetic acid](/img/structure/B2823386.png)

![[5-(4-Methyl-3-nitrophenyl)furan-2-yl]methanol](/img/structure/B2823387.png)

![4,6-Bis[(S)-4-isopropyl-2-oxazoline-2-yl]dibenzofuran](/img/structure/B2823388.png)

![N-cyclopentyl-2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2823389.png)

![N-[[4-benzyl-5-[2-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-phenylacetamide](/img/structure/B2823393.png)

![N-(4-ethylphenyl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2823396.png)

![5-benzyl-3-(4-methoxybenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2823398.png)

![6-[(6-Chloro-3-pyridinyl)methyl]-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2823405.png)

![2-((6-((3,4-dimethoxyphenyl)amino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol](/img/structure/B2823407.png)